molecular formula C11H12ClN3 B1460717 1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1015846-01-1

1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B1460717
CAS No.: 1015846-01-1
M. Wt: 221.68 g/mol
InChI Key: OAYIBJLYOMOQAD-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound is classified as a pyrazole derivative , a heterocyclic compound containing a five-membered ring with two adjacent nitrogen atoms. Its IUPAC name, 2-[(4-chlorophenyl)methyl]pyrazol-3-amine , reflects the positions of substituents on the pyrazole core. The molecular formula is C₁₁H₁₂ClN₃ , with a molecular weight of 207.66 g/mol .

Property Value Source
Molecular Formula C₁₁H₁₂ClN₃
Molecular Weight 207.66 g/mol
Synonyms 1-(4-Chlorobenzyl)-1H-pyrazol-5-amine; 2-[(4-chlorophenyl)methyl]pyrazol-3-amine

Structural Features and Molecular Characteristics

The compound’s structure consists of a pyrazole ring with three substituents:

  • 4-Chlorobenzyl group at position 1: A benzyl moiety substituted with chlorine at the para position, enhancing hydrophobicity and electronic interactions.
  • Methyl group at position 4: Contributes to steric bulk and electronic effects.
  • Amine group at position 5: A hydrophilic functional group that facilitates hydrogen bonding.

The pyrazole ring’s planar structure and aromaticity enable π-π stacking interactions, while the chlorine atom introduces electron-withdrawing effects, modulating reactivity.

Substituent Position Functional Impact
4-Chlorobenzyl 1 Hydrophobic anchoring, electronic modulation
Methyl 4 Steric hindrance, electron donation
Amine 5 Hydrogen bonding, nucleophilic reactivity

Historical Context in Pyrazole Chemistry

Pyrazoles were first synthesized in the late 19th century by Ludwig Knorr, who discovered their antipyretic properties. Early derivatives like antipyrine (phenazone) demonstrated therapeutic potential, sparking interest in pyrazole chemistry. The first natural pyrazole, 1-pyrazolyl-alanine , was isolated from watermelon seeds in 1959, further validating their biological relevance.

The development of this compound aligns with trends in heterocyclic medicinal chemistry , where substituent modifications optimize bioactivity. Chlorobenzyl and methyl groups are strategically introduced to enhance binding affinity to biological targets, such as kinases or receptors.

Significance in Heterocyclic Compound Research

Pyrazoles are privileged scaffolds in drug discovery due to their ability to interact with diverse biological targets. Key areas of research include:

  • Anticancer Agents : Pyrazole derivatives inhibit oncogenic kinases (e.g., AKT, p38) and exhibit cytotoxic effects in breast, lung, and cervical cancer cell lines.
  • Anti-inflammatory Agents : Substituted pyrazoles modulate COX-2 and TNF-α pathways, reducing inflammation.
  • Antimicrobial and Antiviral Agents : Chlorinated pyrazoles show activity against Escherichia coli, Staphylococcus aureus, and hepatitis viruses.

This compound’s structure—particularly the 4-chlorobenzyl group—may enhance selectivity for specific kinases or receptors, positioning it as a candidate for targeted therapies.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-8-6-14-15(11(8)13)7-9-2-4-10(12)5-3-9/h2-6H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYIBJLYOMOQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650929
Record name 1-[(4-Chlorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-01-1
Record name 1-[(4-Chlorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct N-Alkylation of 4-Methyl-1H-pyrazol-5-amine with 4-Chlorobenzyl Chloride

A common and straightforward synthetic route involves the N-alkylation of 4-methyl-1H-pyrazol-5-amine with 4-chlorobenzyl chloride in the presence of a base. This reaction typically proceeds via nucleophilic substitution where the pyrazol-5-amine nitrogen attacks the electrophilic benzyl chloride.

  • Reaction Conditions:

    • Solvents such as ethanol or dimethylformamide (DMF) are used to dissolve the reactants.
    • A base (e.g., potassium carbonate or triethylamine) is added to deprotonate the amine and promote nucleophilic attack.
    • The reaction is often conducted at elevated temperatures to enhance reaction rates.
  • Advantages:

    • This method is relatively simple and yields the desired N-substituted pyrazole efficiently.
    • It allows for selective substitution at the pyrazole nitrogen.
  • Limitations:

    • Requires careful control of reaction conditions to avoid side reactions such as over-alkylation or substitution at other sites.
Step Reagents Conditions Outcome
1 4-Methyl-1H-pyrazol-5-amine Dissolved in ethanol or DMF Starting pyrazol-5-amine
2 4-Chlorobenzyl chloride + Base Stirring at reflux temperature Formation of 1-(4-chlorobenzyl)-4-methyl-1H-pyrazol-5-amine

This method aligns with the synthesis described for related compounds such as 1-(4-chlorobenzyl)-4-methyl-1H-pyrazol-3-amine, indicating its applicability to positional isomers.

Condensation of β-Ketonitriles with Hydrazines

A versatile and widely used approach for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This method can be adapted to prepare this compound by selecting appropriately substituted β-ketonitriles and hydrazine derivatives.

  • Key Steps:

    • Preparation of β-ketonitrile intermediate bearing the 4-chlorobenzyl group or suitable precursor.
    • Condensation with hydrazine or substituted hydrazines under controlled conditions to form the pyrazole ring with the amino group at position 5.
  • Advantages:

    • Provides a modular approach to introduce various substituents.
    • Suitable for combinatorial synthesis and library generation.
  • Research Example:

    • A study demonstrated the synthesis of 5-aminopyrazoles via β-ketonitriles reacting with hydrazines, yielding diverse aminopyrazole derivatives efficiently.
Step Reagents Conditions Outcome
1 β-Ketonitrile derivative Hydrolysis or preparation step Formation of β-ketonitrile
2 Hydrazine or substituted hydrazine Condensation in suitable solvent Formation of 5-aminopyrazole

One-Pot Iodine-Catalyzed Multicomponent Reaction

An innovative one-pot approach utilizes molecular iodine as a catalyst to promote the multicomponent synthesis of 5-amino-1H-pyrazoles. This method involves:

  • Reactants:

    • Benzoylacetonitriles (or related β-ketonitriles)
    • Arylhydrazines (such as 4-chlorophenylhydrazine derivatives)
    • Diaryl diselenides (optional for selenylated derivatives)
  • Mechanism:

    • Initial 1,2-addition of hydrazine to benzoylacetonitrile forms a hydrazone intermediate.
    • Cyclization and oxidative aromatization yield the 5-aminopyrazole core.
    • Iodine acts as a Lewis acid catalyst and is regenerated by oxygen in the system.
  • Yields:

    • Reported yields range from 24% to 96%, depending on substrate and conditions.
  • Relevance:

    • Although this method is primarily demonstrated for selenylated pyrazoles, the core 5-aminopyrazole synthesis is applicable to compounds like this compound.
Step Reagents Conditions Outcome
1 Benzoylacetonitrile + Arylhydrazine Iodine catalyst, reflux in MeCN Hydrazone intermediate formation
2 Cyclization and oxidation Continued reflux, presence of oxygen Formation of 5-aminopyrazole

Methylation of Pyrazolones Followed by Amination

Another indirect approach involves the synthesis of 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one derivatives via condensation of 4-chlorophenylhydrazine hydrochloride with β-keto esters, followed by methylation and amination steps.

  • Procedure:

    • Condensation of 4-chlorophenylhydrazine hydrochloride with ethyl acetoacetate in acetic acid and sodium acetate yields the pyrazolone intermediate.
    • Methylation with dimethyl sulfate in alkaline medium introduces the methyl group.
    • Subsequent amination at the 5-position converts the pyrazolone to the corresponding 5-amine.
  • Yields and Characterization:

    • High yields (~95%) reported for initial pyrazolone formation.
    • Structural confirmation by NMR and IR spectroscopy.
  • Application:

    • This method is more involved but allows for fine-tuning of substituents on the pyrazole ring.
Step Reagents Conditions Outcome
1 4-Chlorophenylhydrazine hydrochloride + Ethyl acetoacetate Acetic acid, sodium acetate, RT 24 h Pyrazolone intermediate
2 Dimethyl sulfate + Base Alkaline medium, methylation N-methylated pyrazolone
3 Amination reagent Suitable conditions 5-Amino substituted pyrazole

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Conditions Advantages Typical Yields
1. Direct N-Alkylation 4-Methyl-1H-pyrazol-5-amine + 4-chlorobenzyl chloride + base Ethanol or DMF, reflux Simple, direct, selective Moderate to High
2. β-Ketonitrile Condensation with Hydrazines β-Ketonitrile derivative + hydrazine Suitable solvent, controlled temp Versatile, modular for libraries Variable
3. Iodine-Catalyzed One-Pot Multicomponent Benzoylacetonitrile + arylhydrazine + iodine catalyst Reflux in MeCN, aerobic conditions One-pot, catalytic, efficient 24% to 96%
4. Pyrazolone Methylation and Amination 4-Chlorophenylhydrazine + ethyl acetoacetate + methylating agent Acetic acid, alkaline methylation Allows substitution tuning Up to 95% (initial)

Research Findings and Notes

  • The direct N-alkylation method is most commonly cited for preparing this compound due to its simplicity and efficiency.
  • The condensation of β-ketonitriles with hydrazines offers a flexible synthetic platform, especially useful for generating compound libraries for biological screening.
  • The iodine-catalyzed multicomponent synthesis is a recent advancement that offers a green and efficient alternative for 5-aminopyrazole derivatives, though its application to this specific compound requires adaptation.
  • Methylation and amination of pyrazolones provide an indirect but robust route, enabling structural modifications that can influence biological activity.
  • Analytical techniques such as NMR, IR, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Pyrazole derivatives with modifications in the substituent positions, halogen types, or functional groups exhibit distinct physicochemical profiles. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Variations Key Physicochemical Properties
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C10H10ClN3 207.66 Chlorophenyl at C3, methyl at N1 Purity: 95%; solid at room temperature
1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine C11H12FN3 205.23 Fluorobenzyl at N1, methyl at C4 Sensitive irritant; stored at room temperature
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine C10H10ClN3 207.66 2-Chlorophenyl at N1, methyl at C4 Yellow semi-solid
1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine C14H17N3O 243.31 Methoxybenzyl at N1, cyclopropyl at C3 Synthesized via acyl chloride reactions

Key Observations :

  • Halogen Effects : Chlorine (electron-withdrawing) increases molecular weight and lipophilicity compared to fluorine (smaller, electronegative).
  • Substituent Position : Moving the chlorine from the para (4-chlorobenzyl) to ortho (2-chlorophenyl) position alters steric hindrance and electronic distribution.
  • Functional Groups : Methoxy groups enhance solubility in polar solvents, while cyclopropyl rings introduce steric constraints .

Pharmacological Activities

Anti-inflammatory Activity
  • 2-(4-Chlorobenzyl) Benzimidazole Derivatives: Bucha et al.
  • Pyrazole-Cyclopropyl Derivatives : Compounds like 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine show antimicrobial activity, though specific data for the 4-chlorobenzyl variant remains unexplored .
Opioid Receptor Activity
  • Nitazene Analogs: Vandeputte et al. (2021) identified 2-benzylbenzimidazole derivatives with μ-opioid receptor activity, highlighting the importance of benzyl substituents in receptor binding .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Substituent Position Physical State Key Reference
1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine C11H12ClN3 221.69 N1: 4-Cl-benzyl; C4: methyl Not reported
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C10H10ClN3 207.66 C3: 4-Cl-phenyl; N1: methyl Solid
1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine C11H12FN3 205.23 N1: 3-F-benzyl; C4: methyl Sensitive irritant

Biological Activity

1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN3C_{11}H_{12}ClN_3 with a molecular weight of approximately 207.66 g/mol. Its structure features a five-membered pyrazole ring with a chlorobenzyl substituent and a methyl group, which contribute to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines, particularly glioblastoma. It interacts with key molecular targets involved in oncogenic pathways, such as the AKT signaling pathway, which is crucial for cell survival and proliferation in cancer cells .
  • Antimicrobial Properties : This compound has demonstrated effectiveness against a range of bacteria and fungi. Studies reveal its capacity to reduce oxidative stress in cellular models, indicating potential therapeutic benefits in conditions related to oxidative damage .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase. This modulation enhances cellular protective mechanisms against oxidative damage.
  • Kinase Inhibition : In studies focusing on glioblastoma, derivatives of the compound have shown low micromolar activity against kinases like AKT2/PKBβ, which are often targeted for novel cancer therapeutics .

Case Studies and Experimental Data

Several studies have highlighted the compound's potential through various experimental approaches:

StudyFindings
Benchchem (2024)Investigated as a pharmacophore for drug development with anticancer and antimicrobial properties.
NCBI (2022)Compound derivatives exhibited significant inhibitory effects on glioma cell lines and primary patient-derived neurospheres .
Smolecule (2023)Demonstrated antimicrobial activity against various pathogens; reduced oxidative stress in cellular models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. A common route involves condensation of 4-chlorobenzyl chloride with hydrazine hydrate to form a hydrazine intermediate, followed by cyclization with a β-keto ester (e.g., ethyl acetoacetate) to yield the pyrazole core. Methylation at the 4-position is achieved using methyl iodide under basic conditions (e.g., K₂CO₃). Optimization includes controlling temperature (60–80°C for cyclization), solvent selection (ethanol or DMF), and stoichiometric ratios (1:1.2 for hydrazine:aldehyde). Purity is enhanced via recrystallization from ethanol or column chromatography .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation employs spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks at δ 2.3 ppm (CH₃), δ 4.8 ppm (CH₂ of benzyl), and aromatic protons (δ 7.2–7.4 ppm) confirm substitution patterns .
  • X-ray crystallography : Resolves bond angles and torsional strain in the pyrazole ring (e.g., C-N-C angles ~120°) .
  • HRMS : Validates molecular weight (e.g., m/z 221.69 for [M+H]⁺) .

Advanced Research Questions

Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) evaluates binding affinities to targets like kinases or GPCRs. QSAR models correlate substituent effects (e.g., Cl, CH₃) with antimicrobial IC₅₀ values. Validation requires in vitro assays (e.g., MIC tests against S. aureus) to refine computational predictions .

Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., varying IC₅₀ values for anticancer activity) arise from assay conditions (e.g., cell line specificity) or impurity profiles. Strategies include:

  • Standardized assays : Use NCI-60 cell lines for consistent anticancer screening.
  • Metabolic stability tests : Assess hepatic microsomal degradation to rule out false negatives.
  • SAR studies : Systematically modify substituents (e.g., replacing Cl with F) to isolate activity trends .

Q. What are the challenges in elucidating the mechanism of action for this compound in neuroinflammation models?

  • Methodological Answer : Mechanistic studies require:

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., NF-κB) in LPS-induced microglial cells.
  • Kinase profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to rule off-target effects.
  • In vivo PET imaging : Track brain uptake using ¹⁸F-labeled analogs to confirm blood-brain barrier penetration .

Methodological Challenges

Q. How can synthetic byproducts (e.g., N-alkylated isomers) be minimized during methylation?

  • Methodological Answer : Competing alkylation at the pyrazole N-2 position is mitigated by:

  • Steric hindrance : Bulkier bases (e.g., DBU) favor methylation at the less hindered N-1.
  • Low-temperature conditions : Slow addition of methyl iodide at 0°C reduces side reactions.
  • HPLC monitoring : C18 columns (ACN/H₂O gradient) separate isomers for real-time optimization .

Q. What analytical techniques are critical for detecting trace impurities in scaled-up synthesis?

  • Methodological Answer :

  • UPLC-MS/MS : Detects impurities at <0.1% levels using MRM transitions.
  • ICP-OES : Quantifies residual metal catalysts (e.g., Pd from coupling reactions).
  • Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed .

Future Directions

Q. What gaps exist in the current literature, and how can they guide future studies?

  • Methodological Answer : Limited data exist on:

  • Metabolite profiling : Use LC-QTOF-MS to identify Phase I/II metabolites.
  • Polypharmacology : Proteome-wide affinity profiling (e.g., CETSA) reveals off-target interactions.
  • Formulation stability : Nanoencapsulation (e.g., PLGA nanoparticles) improves bioavailability for in vivo models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine
Reactant of Route 2
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1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine

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